2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Description
The compound 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a 1,2,4-triazole derivative featuring:
Properties
IUPAC Name |
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-15-16(7-6-14)13(18)17(9)11-5-4-10(19-2)8-12(11)20-3/h4-5,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKWSYQTDPIXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations:
Functional Group Modifications
Variations in the triazole ring substituents and side chains further differentiate these compounds:
Key Observations:
- Acetonitrile vs. Ester : The acetonitrile group in the target compound may act as a leaving group in nucleophilic reactions, whereas ester derivatives (e.g., ethyl acetate analogs) are more stable and serve as prodrugs .
- Biological Activity : Hydrazide derivatives (e.g., compound 4 in ) exhibit antimicrobial activity due to the –NHNH2 group, which can form hydrogen bonds with target enzymes .
Physicochemical Properties
Data from elemental analysis and synthesis conditions () suggest:
- Solubility : Methoxy-substituted compounds (target and SY230693) are more polar than fluorophenyl or tert-butyl analogs, favoring aqueous solubility.
- Stability : Acetonitrile derivatives are sensitive to hydrolysis under acidic or basic conditions, whereas esters (e.g., ethyl acetate derivatives) are more stable .
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